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L-Iduronic Acid-13C3 Sodium Salt

Cat. No.: B1158273
M. Wt: 219.1
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Description

Significance of Uronic Acids in Glycobiology

Uronic acids are a class of sugar acids characterized by a carboxylic acid group at carbon-6. wikipedia.org This structural feature imparts a negative charge at physiological pH, enabling them to participate in a wide array of molecular interactions. wikipedia.org Found in polysaccharides of various organisms, from bacteria to mammals, uronic acids are integral to the structure and function of these complex carbohydrates. taylorandfrancis.comnih.gov In humans, they are crucial components of proteoglycans, large molecules consisting of a core protein with one or more attached glycosaminoglycan (GAG) chains. wikipedia.orgwikipedia.org These proteoglycans are involved in cell signaling, tissue hydration, and the structural integrity of the extracellular matrix. wikipedia.orgwikipedia.org The presence of uronic acids in GAGs contributes to their ability to bind water, growth factors, cytokines, and other proteins, thereby modulating numerous physiological and pathological processes. caymanchem.comglpbio.com

Overview of L-Iduronic Acid as a Glycosaminoglycan Constituent

L-Iduronic acid (IdoA) is a C-5 epimer of D-glucuronic acid and a primary uronic acid component of several important glycosaminoglycans (GAGs), including dermatan sulfate (B86663) and heparin. wikipedia.orgusbio.net It is also found in heparan sulfate, albeit in smaller quantities compared to glucuronic acid. wikipedia.orgusbio.net The presence of IdoA in these GAGs is not a direct result of its incorporation during polysaccharide synthesis. Instead, it is formed through the enzymatic epimerization of D-glucuronic acid residues already within the growing GAG chain. nih.govnih.gov This post-polymerization modification is a key step in the biosynthesis of these complex carbohydrates and introduces significant conformational flexibility to the polysaccharide chain. caymanchem.comglpbio.com

The conformational plasticity of L-iduronic acid, which can adopt multiple conformations in solution, is a defining feature that distinguishes it from other uronic acids. wikipedia.orgusbio.net This flexibility is crucial for the biological activities of the GAGs in which it resides. For instance, the specific conformation of IdoA residues within heparin is critical for its anticoagulant activity, as it facilitates the binding of antithrombin III. taylorandfrancis.com Similarly, the IdoA content of dermatan sulfate influences its interactions with various proteins, impacting processes such as collagen fibrillogenesis, wound healing, and cell differentiation. nih.gov

Historical Context of L-Iduronic Acid Research

The discovery and characterization of L-iduronic acid are intertwined with the history of heparin research. While heparin was discovered in 1916 by Jay McLean, its complex structure took decades to elucidate. psu.edu Initially, the uronic acid component of heparin was incorrectly identified as D-glucuronic acid in 1946. psu.edu It wasn't until 1962 that Tony Cinfonelli and Al Dorfman first reported the presence of L-iduronic acid in heparin. psu.edu This finding was later definitively confirmed in 1968 by Arthur Perlin using nuclear magnetic resonance (NMR) spectroscopy, which established L-iduronic acid as the major uronic acid in heparin. psu.edu Subsequent research in the 1970s elucidated the biosynthetic pathway of IdoA, revealing that it is formed by the C-5 epimerization of D-glucuronic acid at the polymer level. nih.gov This discovery was a significant milestone, highlighting a unique mechanism for generating structural diversity and functional capacity in GAGs.

The development of isotopically labeled versions of L-iduronic acid, such as L-Iduronic Acid-13C3 Sodium Salt, represents a more recent advancement in the field. These labeled compounds are invaluable tools for researchers, enabling detailed studies of GAG metabolism, dynamics, and interactions through techniques like mass spectrometry and NMR spectroscopy. The use of this compound as a labeled constituent of mucopolysaccharides allows for precise tracing of the metabolic fate of IdoA and its incorporation into complex biological systems. pharmaffiliates.com

Detailed Research Findings

The unique properties of L-Iduronic Acid have led to its extensive study. Below are tables summarizing some of its key characteristics and the research findings associated with its function.

Table 1: Physicochemical Properties of L-Iduronic Acid and its Sodium Salt

PropertyL-Iduronic AcidL-Iduronic Acid Sodium Salt
CAS Number 2073-35-0 usbio.net61199-83-5 caymanchem.com
Molecular Formula C6H10O7 usbio.netC6H9NaO7 caymanchem.com
Molecular Weight 194.14 g/mol usbio.net216.1 g/mol caymanchem.com
Appearance White to off-white crystalline powder usbio.netNot specified
Melting Point 131–132 °C wikipedia.orgNot specified
Purity ≥98% (¹H-NMR) usbio.net≥95% caymanchem.com

Table 2: Research Applications and Findings of L-Iduronic Acid

Research AreaKey Findings
Anticoagulant Activity The conformational flexibility of L-iduronic acid in heparin is crucial for its ability to bind to antithrombin III, a key step in the inhibition of blood coagulation. caymanchem.comglpbio.com
Viral Inhibition GAGs containing L-iduronic acid, such as dermatan sulfate and heparan sulfate, have been shown to inhibit the infection of cells by respiratory syncytial virus (RSV). wikipedia.orgusbio.net
Connective Tissue Biology The epimerization of glucuronic acid to L-iduronic acid in dermatan sulfate is essential for its role in collagen fibrillogenesis and maintaining the structural integrity of tissues. nih.gov
Stem Cell Differentiation The presence and modification of L-iduronic acid in chondroitin (B13769445)/dermatan sulfate have been implicated in the differentiation of neural progenitor cells. nih.gov

Properties

Molecular Formula

C₃¹³C₃H₉NaO₇

Molecular Weight

219.1

Synonyms

Sodium L-Iduronate-13C3;  L-Iduronic Acid-13C3 Monosodium Salt; 

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of L Iduronic Acid

C-5 Epimerization of D-Glucuronic Acid to L-Iduronic Acid

The key transformation in the formation of IdoA is the C-5 epimerization of GlcA residues already incorporated within the GAG polymer. nih.gov This reaction is catalyzed by a class of enzymes known as D-glucuronyl C5-epimerases. nih.govuniprot.org The introduction of IdoA is essential for the subsequent modifications that dictate the specific biological activities of heparan sulfate (B86663) and dermatan sulfate. uniprot.org

The enzymatic conversion of a GlcA residue to an IdoA residue within the polysaccharide chain is understood to proceed via a reversible proton abstraction and re-addition at the C-5 position, which involves an enolate intermediate. pnas.org The use of isotopically labeled substrates has been fundamental in confirming this mechanism. For instance, studies using substrates labeled with tritium (B154650) (³H) at the C-5 position of the glucuronic acid residue have been instrumental. The release of ³H into the solvent during the reaction provides a direct measure of epimerase activity. nih.gov

In mammals, distinct enzymes catalyze the C-5 epimerization in different GAGs, showcasing their specific roles in generating structural diversity.

Also known as D-glucuronyl C5-epimerase (Glce), this enzyme is pivotal in the biosynthesis of heparan sulfate and heparin. nih.govuniprot.org It specifically acts on GlcA residues that are adjacent to an N-sulfated glucosamine (B1671600) residue. uniprot.org The function and catalytic mechanism of HNSG-5epi have been significantly elucidated through the use of isotopically labeled substrates. For example, real-time monitoring of the enzyme's activity is possible through NMR spectroscopy when using a ¹³C-labeled N-sulfated heparosan substrate. pnas.org This technique allows for the direct observation of the conversion of GlcA to IdoA, revealing an efficient transformation that quickly reaches equilibrium. pnas.org

EnzymeSubstrate for Isotopic Labeling StudyAnalytical TechniqueKey Finding
HNSG-5epi (Glce)¹³C-labeled N-sulfated heparosanReal-time NMR spectroscopyEfficient conversion of GlcA to IdoA, reaching an equilibrium with approximately 38% IdoA content. pnas.org
HNSG-5epi (Glce)³H-labeled heparan sulfate precursor³H/¹H exchange assayMeasurement of catalytic activity through the release of tritium. nih.gov

The biosynthesis of dermatan sulfate involves two epimerases, DSE1 and DSE2. These enzymes are responsible for the conversion of GlcA to IdoA within the chondroitin (B13769445) sulfate backbone. While both perform the same fundamental reaction, they are believed to have distinct functions in creating the specific domain structures of dermatan sulfate.

Sulfation of the GAG chain is intricately linked with the epimerization process. For HNSG-5epi to act, the adjacent glucosamine residue must be N-sulfated. This requirement highlights the coordinated action of the biosynthetic enzymes. Studies using isotopically labeled precursors, such as those involving ¹⁴C or ³H, have helped to dissect the sequence of these modification events. nih.gov It has been demonstrated that the epimerization is a prerequisite for the 2-O-sulfation of the uronic acid residue, a modification that primarily occurs on IdoA. elsevierpure.com

Modification EventRelationship to EpimerizationInvestigative Tool
N-sulfation of glucosamineA prerequisite for the action of HNSG-5epi.¹⁴C-labeled N-acetylheparosan. nih.gov
2-O-sulfation of uronic acidFollows epimerization, with a strong preference for IdoA over GlcA. elsevierpure.comAnalysis of HS from cells lacking epimerase. elsevierpure.com

While the C-5 epimerization reaction is reversible in vitro, its reversibility in a cellular context has been a subject of investigation. nih.gov The use of isotopically labeled substrates has been crucial in these studies. Experiments using ³H-labeled substrates have shown that once an IdoA residue is formed and subsequently 2-O-sulfated, it is effectively "locked" in this configuration, preventing the reverse reaction back to GlcA. This tight coupling of epimerization and sulfation drives the biosynthesis towards the formation of IdoA-containing domains, which are critical for the biological functions of heparan sulfate. nih.gov

Mammalian D-Glucuronyl C5-Epimerases

Prokaryotic D-Glucuronyl C5-Epimerases

The epimerization of D-glucuronic acid to L-iduronic acid occurs at the polymer level, after the GlcA residue has been incorporated into the growing polysaccharide chain. nih.gov In animals, this reaction is essential for the function of GAGs like heparan sulfate and dermatan sulfate. nih.govontosight.ai The discovery of L-iduronic acid in bacterial polysaccharides suggested that analogous enzymatic machinery must exist in the prokaryotic kingdom. nih.gov

Identification of Putative Prokaryotic Enzymes

The presence of L-iduronic acid in the O-antigens and glycoconjugates of various microorganisms strongly indicates the activity of D-glucuronyl C5-epimerases. nih.govresearchgate.net An in-silico screening of prokaryotic genomes has revealed multiple candidate genes encoding putative C5-epimerases. nih.gov These findings suggest that the ability to synthesize L-iduronic acid is more widespread among microorganisms than previously thought. nih.gov

The identified candidate epimerases often show organizational similarity to animal D-glucuronyl C5-epimerases, particularly in the C-terminal domain. nih.gov However, variations, especially in the N-terminal domain, result in differences in protein size. nih.gov The occurrence of these putative enzymes appears to be type-specific rather than species-specific, which aligns with the observation that L-iduronic acid-containing polymers are also type-specific in different bacterial species. nih.gov For instance, a comparison of the genomic context of a candidate C5-epimerase in Bermanella marisrubri sp. RED65 with gene clusters in other aquatic bacteria like Shewanella violacea and Aeromonas hydrophila showed that while they share genes for capsular polysaccharide transport, the C5-epimerase seems to be unique to B. marisrubri. nih.gov

Table 1: Examples of Prokaryotic Species with Putative or Identified D-Glucuronyl C5-Epimerases

SpeciesEvidenceNotes
Bermanella marisrubri sp. RED65Gene identified, protein expressed and characterized. nih.govFirst experimental evidence of a bacterial D-glucuronyl C5-epimerase. nih.gov
Shewanella violacea DSS12High resemblance in capsular gene clusters to B. marisrubri, but lacks the C5-epimerase gene. nih.govUsed for genomic context comparison. nih.gov
Aeromonas hydrophila PPD134/91High resemblance in capsular gene clusters to B. marisrubri, but lacks the C5-epimerase gene. nih.govUsed for genomic context comparison. nih.gov
Burkholderia ambifaria IOP40-10High resemblance in capsular gene clusters to B. marisrubri. nih.govUsed for genomic context comparison. nih.gov

This table is based on comparative genomic analysis and experimental characterization data.

Characterization of Novel Bacterial Epimerases

The first definitive experimental evidence for a prokaryotic D-glucuronyl C5-epimerase came from the identification and characterization of an enzyme from the marine bacterium Bermanella marisrubri sp. RED65. nih.govnih.gov A specific gene, RED65_08024, was identified that encodes a protein with significant homology to animal heparan sulfate D-glucuronyl C5-epimerases. nih.gov

To confirm its function, the recombinant RED-C5-epimerase was expressed in Escherichia coli. researchgate.netnih.gov The purified enzyme demonstrated epimerization activity on substrates derived from heparin and the E. coli K5 capsular polysaccharide. nih.govnih.gov This was a landmark finding, providing the first direct proof of bacterial D-glucuronyl C5-epimerase activity. nih.gov The catalytic properties of this novel enzyme were found to be similar to the murine heparan sulfate D-glucuronyl C5-epimerase. nih.gov Further analysis showed that the enzyme tends to exist in a dimeric or tetrameric form in solution and can form larger aggregates over time. researchgate.net

Table 2: Characteristics of the Novel D-Glucuronyl C5-Epimerase from Bermanella marisrubri sp. RED65

CharacteristicDescriptionReference
Gene RED65_08024 nih.gov
Organism Bermanella marisrubri sp. RED65 nih.gov
Protein Size 448 amino acids nih.govnih.gov
Molecular Mass ~51.9 kDa (theoretical) nih.gov
Homology 37% overall homology to human GLCE; 60% similarity at the C-terminus. nih.govnih.gov
Activity Confirmed epimerization of D-glucuronic acid to L-iduronic acid in heparin- and K5-derived substrates. nih.gov
Oligomeric State Exists as dimers and tetramers in fresh samples. researchgate.net

This table summarizes the key features of the first characterized bacterial D-glucuronyl C5-epimerase.

Conformational Dynamics and Structure Function Relationships of L Iduronic Acid

Conformational Plasticity of the L-Iduronic Acid Residue

Equilibrium Between Chair (¹C₄, ⁴C₁) and Skew-Boat (²S₀) Conformations

The L-iduronic acid ring exists in a dynamic equilibrium between three principal low-energy conformations: the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat form. wikipedia.orgusbio.net When IdoA is located internally within an oligosaccharide chain, the equilibrium is predominantly between the ¹C₄ and ²S₀ conformations. wikipedia.orgusbio.net The interconversion between these states is rapid on the NMR timescale, meaning that spectroscopic analysis typically observes a weighted average of the conformations present. oup.com The less common ⁴C₁ chair conformation can contribute significantly to the equilibrium, particularly for non-sulfated IdoA residues located at the non-reducing end of a polysaccharide chain. oup.comnih.gov

Influence of Sulfation Patterns on Conformational Equilibrium

The balance between the chair and skew-boat conformations is highly sensitive to the sulfation pattern of the IdoA residue itself and of the adjacent sugar units. nih.govresearchgate.net This "sulfation code" directly modulates the conformational landscape of the GAG chain.

2-O-Sulfation: The addition of a sulfate (B86663) group at the C-2 position of IdoA (forming IdoA2S) is a critical modification. Theoretical calculations suggest that for the IdoA2S structural unit, the ²S₀ skew-boat conformation is the most stable. nih.gov

Neighboring Residue Sulfation: The degree of sulfation on neighboring residues significantly influences the IdoA ring's dynamics. researchgate.net For a 2-O-sulfated IdoA residue, a high degree of sulfation on adjacent saccharides pushes the conformational equilibrium toward the ²S₀ skew-boat form. nih.govresearchgate.net Conversely, for a non-sulfated IdoA residue, extensive sulfation on its neighbors favors the ¹C₄ chair conformation. researchgate.net

4-O-Sulfation: Research on synthetic L-iduronic acid homo-oligosaccharides has shown that 4-O-sulfation enhances the population of the ¹C₄ geometry. nih.govacs.org When combined with 2-O-sulfation, the ¹C₄ conformer becomes almost exclusively populated. nih.govacs.org

Table 1: Effect of Sulfation on L-Iduronic Acid Conformation

IdoA ContextPredominant Conformation(s)Reference
Non-sulfated IdoAPredominantly ⁴C₁ (ca. 60-65%), with shifts to ¹C₄ and ²S₀ acs.org
4-O-sulfated IdoAPopulation shifts toward the ¹C₄ form (50%) acs.org
2-O-sulfated IdoA (IdoA2S)Equilibrium between ¹C₄ and ²S₀ nih.gov
IdoA2S with highly sulfated neighborsEquilibrium shifts toward ²S₀ researchgate.net
Non-sulfated IdoA with highly sulfated neighborsEquilibrium shifts toward ¹C₄ researchgate.net
2-O, 4-O-disulfated IdoAExclusively ¹C₄ nih.gov

Positional Effects of L-Iduronic Acid in Polysaccharide Chains

The position of an IdoA residue within a GAG chain—whether internal or terminal—also affects its conformational equilibrium. oup.comnih.gov

Internal Residues: When IdoA or IdoA-2-sulfate units are located within a saccharide sequence, only the ¹C₄ and ²S₀ conformations contribute significantly to the equilibrium. nih.gov

Role of Conformation in Protein-Glycosaminoglycan Interactions

The conformational adaptability of L-iduronic acid is not merely a structural curiosity; it is intrinsically linked to the biological function of GAGs, particularly their ability to bind to a vast and diverse array of proteins. nih.govnih.gov

Adaptability to Diverse Protein Binding Partners

The presence of IdoA residues imparts significant flexibility to the polysaccharide chain. nih.gov This flexibility allows the GAG to adapt its shape to fit the specific binding sites of numerous proteins, including growth factors, morphogens, enzymes, and cell adhesion molecules. nih.govnih.gov This adaptability is crucial for regulating fundamental cellular processes such as cell proliferation, differentiation, migration, and angiogenesis. nih.gov The ability of IdoA to adopt multiple conformations allows a single GAG sequence to present different topographic and electrostatic surfaces, thereby expanding its potential binding partners.

Specificity of Interactions Modulated by L-Iduronic Acid Conformation

While flexible, the interaction between a GAG and a protein is often highly specific, and this specificity is frequently dictated by a particular conformation of the IdoA residue. nih.gov The GAG chain can lock into the most favorable conformation (either ¹C₄ or ²S₀) upon binding to a biological receptor. nih.gov

Antithrombin Binding: The classic example of conformational specificity is the interaction between heparin and the anticoagulant protein antithrombin. The high-affinity binding necessary for anticoagulant activity requires the central IdoA2S residue in the specific pentasaccharide binding sequence to adopt the ²S₀ skew-boat conformation. nih.gov

Growth Factor Binding: The binding of various growth factors is also dependent on IdoA conformation. For instance, an IdoA-containing tetrasaccharide is the minimum structure required for high-affinity binding to Hepatocyte Growth Factor (HGF), an interaction facilitated by the flexibility of the IdoA unit. nih.gov Similarly, L-iduronic acid-containing GAGs are selectively bound by basic fibroblast growth factor (bFGF). caymanchem.com The specific sulfation patterns around the IdoA residue fine-tune the conformational equilibrium, creating selective binding sites that can discriminate between different growth factors. nih.gov This modulation of selectivity and avidity by IdoA conformation has been demonstrated in binding studies with proteins like Vascular Endothelial Growth Factor (VEGF₁₆₅). nih.gov

The interplay between sulfation patterns and IdoA conformation creates a sophisticated code that allows GAGs to act as specific regulators for a multitude of biological processes, underscoring the principle that structure directly governs function.

Table 2: L-Iduronic Acid Conformation in Specific Protein Interactions

Interacting ProteinGAGRequired IdoA ConformationBiological SignificanceReference
AntithrombinHeparin²S₀Anticoagulation nih.gov
Basic Fibroblast Growth Factor (bFGF)Heparan SulfateConformationally dependentRegulation of cell growth and differentiation caymanchem.com
Hepatocyte Growth Factor (HGF)Dermatan SulfateFlexible (specific conformation required)cMET-dependent signaling, cell migration nih.gov
Vascular Endothelial Growth Factor (VEGF₁₆₅)Synthetic IdoA Oligosaccharide¹C₄ (favored by 4-O-sulfation)Angiogenesis, endothelial cell modulation nih.gov

L Iduronic Acid in Glycosaminoglycan Biochemistry and Biological Function

L-Iduronic Acid as a Core Constituent of Heparin and Heparan Sulfate (B86663)

Heparin and heparan sulfate are linear polysaccharides composed of repeating disaccharide units of a uronic acid (either L-Iduronic Acid or D-glucuronic acid) and D-glucosamine. The proportion and arrangement of L-Iduronic Acid, along with specific sulfation patterns, largely dictate the distinct biological activities of these two GAGs.

Heparan sulfate (HS) is characterized by its significant structural diversity and sequence microheterogeneity. While D-glucuronic acid is the predominant uronic acid in HS, the presence of L-Iduronic Acid is crucial for many of its biological functions. The conversion of D-glucuronic acid to L-Iduronic Acid is a key modification step in HS biosynthesis, catalyzed by the enzyme C5-epimerase. This enzymatic conversion introduces conformational flexibility into the polysaccharide chain, as L-Iduronic Acid can exist in equilibrium between the ¹C₄ chair, ⁴C₁ chair, and ²S₀ skew-boat conformations. wikipedia.org This flexibility is vital for its ability to bind to a wide range of proteins, including growth factors and chemokines.

The sulfation patterns of heparan sulfate are also highly variable and contribute to its microheterogeneity. L-Iduronic Acid residues are frequently sulfated at the 2-O position (IdoA2S), a modification that further influences the conformational equilibrium and is critical for specific protein interactions. The arrangement of sulfated and non-sulfated domains along the HS chain creates specific binding sites for various protein ligands, modulating numerous physiological and pathological processes.

This high content of L-Iduronic Acid, which is mostly 2-O-sulfated, combined with extensive N- and 6-O-sulfation of the glucosamine (B1671600) residues, gives heparin an exceptionally high negative charge density. This dense arrangement of sulfate groups and the conformational properties of L-Iduronic Acid are central to heparin's potent anticoagulant activity.

FeatureHeparan SulfateHeparin
Predominant Uronic Acid D-Glucuronic AcidL-Iduronic Acid
L-Iduronic Acid Content ~40% of uronic acids~90% of uronic acids
Overall Sulfation Lower (approx. 0.6 sulfo groups/disaccharide)Higher (approx. 2.6 sulfo groups/disaccharide)
Primary Location Cell surfaces and extracellular matrixMast cell granules
Primary Biological Role Regulation of cell signaling, developmentAnticoagulation

This table provides a comparative overview of the key distinctions between heparan sulfate and heparin.

L-Iduronic Acid in Dermatan Sulfate Structure and Function

Dermatan sulfate (DS) is another significant GAG where L-Iduronic Acid plays a pivotal role. Structurally, dermatan sulfate is composed of repeating disaccharide units of N-acetyl-D-galactosamine (GalNAc) and uronic acid. The defining feature of dermatan sulfate is the presence of L-Iduronic Acid, which is formed by the enzymatic epimerization of D-glucuronic acid residues within the growing polysaccharide chain. nih.gov

The content and distribution of L-Iduronic Acid in dermatan sulfate can vary, occurring as single units, in alternating sequences with D-glucuronic acid, or in blocks of multiple IdoA residues. This variability, coupled with sulfation at the 4-O position of GalNAc and the 2-O position of IdoA, creates a structurally diverse molecule. The conformational flexibility of the L-Iduronic Acid residues is critical for dermatan sulfate's biological functions, including its interactions with collagen and its role in wound healing and tissue repair. nih.gov

Functional Roles of L-Iduronic Acid-Containing Glycosaminoglycans

The presence of L-Iduronic Acid in heparin, heparan sulfate, and dermatan sulfate is fundamental to their ability to modulate a vast range of biological activities. The specific arrangements of L-Iduronic Acid and associated sulfation patterns create unique binding sites for a multitude of proteins.

L-Iduronic Acid-containing GAGs, particularly heparan sulfate, are key regulators of cell signaling pathways. They act as co-receptors for numerous growth factors, including Fibroblast Growth Factors (FGFs) and Transforming Growth Factor-beta (TGF-β). The interaction between heparan sulfate and these growth factors is often dependent on the presence and specific sulfation of L-Iduronic Acid residues.

For instance, the binding of FGF2 to its receptor is significantly affected by the absence of L-Iduronic Acid in heparan sulfate. nih.gov L-Iduronic Acid-containing sequences in heparan sulfate can facilitate the formation of a ternary complex between the growth factor, its receptor, and the GAG chain, leading to receptor dimerization and activation of downstream signaling cascades. This modulation of growth factor activity influences a wide range of cellular processes, including proliferation, differentiation, and migration. nih.govnih.gov

The role of L-Iduronic Acid is paramount in the regulation of the blood coagulation cascade, primarily through the actions of heparin and heparan sulfate. These GAGs exert their anticoagulant effect by binding to and activating antithrombin (AT), a serine protease inhibitor. nih.gov A specific pentasaccharide sequence within heparin and heparan sulfate, which contains a crucial 2-O-sulfated L-Iduronic Acid residue, is responsible for high-affinity binding to antithrombin. rsc.org

Upon binding, the GAG induces a conformational change in antithrombin, which greatly accelerates its ability to inactivate key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa. The conformational flexibility of the L-Iduronic Acid residue within this binding site is essential for this interaction. nih.gov

Dermatan sulfate also plays a role in coagulation, primarily by activating heparin cofactor II (HCII), another thrombin inhibitor. nih.govnih.gov The binding of dermatan sulfate to heparin cofactor II is mediated by specific L-Iduronic Acid-containing oligosaccharide sequences, enhancing the rate of thrombin inhibition. oup.com This pathway is distinct from the antithrombin-mediated anticoagulation of heparin and heparan sulfate.

Modulation of Inflammatory and Immune Responses

L-Iduronic acid (IdoA), a key component of glycosaminoglycans (GAGs) such as dermatan sulfate (DS) and heparan sulfate (HS), plays a significant role in modulating inflammatory and immune responses. The structural flexibility conferred by IdoA residues allows these GAGs to interact with a variety of proteins involved in the immune system, thereby influencing cellular behaviors like leukocyte trafficking and the activation of inflammatory signaling pathways. oup.comnih.gov

Dermatan sulfate, in particular, has been identified as a modulator of inflammation. It can activate key inflammatory pathways, including the nuclear factor-kappaB (NF-kB) signaling cascade, which is central to the expression of many pro-inflammatory genes. nih.gov Furthermore, DS and HS are involved in the recruitment of immune cells to sites of inflammation. oup.com They interact with selectins, a family of cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the endothelial surface. For instance, certain forms of dermatan sulfate can attenuate inflammation by inhibiting P-selectin, and the IdoA component is recognized as a mediator of this binding. nih.gov Similarly, heparan sulfate on the cell surface interacts with L-selectin, facilitating the passage of leukocytes through vascular walls. frontiersin.org

The degradation of IdoA-containing GAGs is also linked to inflammation. Heparanase, an enzyme that cleaves heparan sulfate, is often overexpressed in inflammatory conditions and cancer metastasis. nih.gov The cleavage of HS by heparanase can release bound pro-inflammatory molecules, further propagating the inflammatory response. The unique structural characteristics imparted by L-iduronic acid are thus integral to the ability of GAGs to regulate the complex processes of inflammation and immunity.

IdoA-Containing GAGInteracting Molecule/Cell TypeBiological Effect
Dermatan Sulfate (DS)Nuclear Factor-kappaB (NF-kB)Activation of pro-inflammatory signaling pathways. nih.gov
Dermatan Sulfate (DS)P-selectinModulation of leukocyte adhesion and attenuation of inflammation. nih.gov
Heparan Sulfate (HS)L-selectinFacilitation of leukocyte trafficking across vascular endothelium. frontiersin.org
Heparan Sulfate (HS)ChemokinesActs as a co-receptor, presenting chemokines to guide immune cell migration. oup.com

Interactions with Growth Factors, Chemokines, and Enzymes

The L-iduronic acid residues within glycosaminoglycans are critical for their interactions with a wide spectrum of proteins, including growth factors, chemokines, and enzymes. These interactions are fundamental to regulating cellular communication, proliferation, and various enzymatic activities. oup.comnih.gov The conformational plasticity of the IdoA ring structure is a key determinant in the specificity and affinity of these binding events. nih.govnih.gov

Interactions with Growth Factors: IdoA-containing GAGs serve as co-receptors for numerous growth factors, modulating their stability, diffusion, and presentation to high-affinity signaling receptors. For example, dermatan sulfate is a known promoter of fibroblast growth factor-2 (FGF-2) function and also interacts with hepatocyte growth factor (HGF). nih.govmdpi.com The interaction between heparan sulfate and fibroblast growth factors (FGFs) is particularly well-studied. The binding of FGFs to HS can stabilize the growth factor and facilitate the formation of a ternary complex with the FGF receptor, an essential step for signal transduction and cellular proliferation. nih.gov Interestingly, the effect can be context-dependent; while IdoA-rich GAGs generally inhibit the proliferation of normal fibroblasts, they can enhance growth in the presence of acidic fibroblast growth factor (aFGF). nih.gov

Interactions with Chemokines: Chemokines are small cytokines that direct the migration of leukocytes. GAGs, especially heparan sulfate and dermatan sulfate, bind to chemokines, creating chemotactic gradients on cell surfaces and in the extracellular matrix. oup.com This interaction is often crucial for the chemokine's function. The specific sulfation pattern of the GAG chain, in combination with the presence of IdoA, dictates the binding specificity. A notable example is the interaction with Platelet Factor 4 (PF4), where a 2-O-sulfate group on the iduronic acid residue is essential for the binding and subsequent chemokine activity. frontiersin.org The relative binding affinity for other chemokines, such as CCL5 (RANTES), also varies among different GAGs, with heparin (a highly sulfated GAG rich in IdoA) showing the strongest interaction. frontiersin.org

Interactions with Enzymes: L-Iduronic acid-containing GAGs are potent regulators of enzyme activity, particularly enzymes involved in coagulation and tissue remodeling. The anticoagulant activity of heparin is a classic example, where a specific pentasaccharide sequence containing a 2-O-sulfated IdoA residue binds to antithrombin, accelerating the inhibition of thrombin and other coagulation proteases. pharmaceuticalintelligence.comcaymanchem.com Dermatan sulfate also exhibits anticoagulant properties through a different mechanism, primarily by potentiating heparin cofactor II, another inhibitor of thrombin. nih.gov The smallest DS fragment that binds heparin cofactor II with high affinity is a hexasaccharide composed of repeating disaccharide units of 2-O-sulfated IdoA and 4-O-sulfated N-acetylgalactosamine. mdpi.com Furthermore, the conformation of IdoA is a key recognition element for enzymes like heparanase, which degrades heparan sulfate and is implicated in processes such as inflammation and tumor metastasis. nih.gov

Protein ClassSpecific ProteinInteracting IdoA-Containing GAGFunctional Outcome of Interaction
Growth FactorFibroblast Growth Factor-2 (FGF-2)Dermatan SulfatePromotion of FGF-2 activity. nih.gov
Growth FactorAcidic Fibroblast Growth Factor (aFGF)Heparan SulfateEnhancement of cell growth. nih.gov
ChemokinePlatelet Factor 4 (PF4)Heparan Sulfate (with 2-O-sulfated IdoA)Essential for chemokine binding and function. frontiersin.org
ChemokineCCL5 (RANTES)Heparin, Dermatan SulfateFormation of chemotactic gradients. frontiersin.org
Enzyme (Protease Inhibitor)AntithrombinHeparinPotentiation of anticoagulant activity. pharmaceuticalintelligence.com
Enzyme (Protease Inhibitor)Heparin Cofactor IIDermatan SulfateInhibition of thrombin, leading to anticoagulation. mdpi.comnih.gov
Enzyme (Glycosidase)HeparanaseHeparan SulfateIdoA conformation is critical for enzyme recognition and cleavage. nih.gov

Molecular Pathogenesis Associated with L Iduronic Acid Metabolism

Lysosomal Storage Disorders Involving L-Iduronic Acid Catabolism

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, which are the cell's recycling centers. rarediseases.orgnih.gov When enzymes responsible for breaking down these molecules are deficient or absent, the substances build up, leading to cellular dysfunction and a wide range of clinical symptoms. rarediseases.orgnih.gov

Mucopolysaccharidosis Type I (MPS I)

Mucopolysaccharidosis Type I (MPS I) is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme α-L-iduronidase (IDUA). nih.govresearchgate.net This enzyme is necessary for the degradation of GAGs containing L-iduronic acid, namely dermatan sulfate (B86663) and heparan sulfate. nih.govmedlineplus.gov The accumulation of these GAGs in various tissues and organs leads to a progressive and multisystemic disease. rarediseases.orgnih.gov

The genetic basis for MPS I lies in mutations within the IDUA gene, which provides the instructions for synthesizing the α-L-iduronidase enzyme. nih.govwadsworth.org These mutations result in an enzyme with reduced or no activity. medlineplus.gov In severe forms of MPS I, there is often a complete lack of functional IDUA enzyme, whereas attenuated forms are associated with some residual enzyme activity. rarediseases.org The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the IDUA gene, one from each parent, to be affected by the disorder. youtube.com

The deficiency of α-L-iduronidase disrupts the stepwise breakdown of dermatan sulfate and heparan sulfate. nih.gov Consequently, these GAGs accumulate within the lysosomes of cells throughout the body. medlineplus.gov This accumulation has several downstream effects:

Lysosomal Enlargement: The buildup of GAGs causes the lysosomes to swell, which can lead to an increase in the size of tissues and organs, a condition known as organomegaly (e.g., hepatosplenomegaly). medlineplus.govwadsworth.org

Cellular Dysfunction: The engorged lysosomes can interfere with other cellular processes, such as intracellular trafficking and the function of other proteins within the lysosome. medlineplus.govnih.gov

Secondary Storage: The primary accumulation of GAGs can trigger the secondary storage of other molecules like glycosphingolipids, cholesterol, and phospholipids. nih.gov

Inflammation and Oxidative Stress: GAG accumulation can lead to chronic inflammation and increased oxidative stress, further contributing to cellular damage. nih.gov

Impaired Autophagy: The process of autophagy, the cell's mechanism for clearing out damaged components, can be impaired, leading to the buildup of dysfunctional organelles. nih.gov

The systemic accumulation of GAGs results in a wide array of clinical manifestations, including skeletal deformities, coarse facial features, corneal clouding, hearing loss, cardiac and respiratory problems, and in severe cases, progressive neurodegeneration. nih.govsaventiccare.com

Over 100 different mutations in the IDUA gene have been identified as causes of MPS I. medlineplus.gov These mutations include missense, nonsense, splice site mutations, and small deletions or insertions. nih.gov The type and location of the mutation can influence the severity of the resulting enzyme deficiency and, consequently, the clinical phenotype.

For instance, mutations that lead to a complete absence of the IDUA protein or the production of a completely non-functional enzyme are typically associated with the severe form of MPS I. rarediseases.orgmedlineplus.gov In contrast, mutations that allow for the production of an enzyme with some residual catalytic activity often result in the attenuated forms of the disease. researchgate.net

Structural analyses of the IDUA protein have revealed that certain mutations can disrupt critical regions of the enzyme, such as the substrate-binding site. For example, a deletion of amino acids His356 to Gln362 has been shown to cause a complete loss of enzymatic activity by deforming the substrate-binding site. researchgate.net The high degree of allelic heterogeneity in the IDUA gene contributes to the broad spectrum of clinical severity observed in individuals with MPS I. researchgate.net

Table 1: Overview of Mucopolysaccharidosis Type I (MPS I)

Feature Description
Genetic Basis Autosomal recessive mutations in the IDUA gene. nih.govyoutube.com
Enzyme Deficiency α-L-Iduronidase (IDUA). wadsworth.org
Accumulated Substrates Dermatan sulfate and heparan sulfate. nih.gov
Primary Pathophysiology Lysosomal accumulation of glycosaminoglycans (GAGs). medlineplus.gov
Cellular Consequences Lysosomal swelling, impaired autophagy, secondary storage, inflammation. medlineplus.govnih.gov
Clinical Spectrum Ranges from severe (Hurler syndrome) to attenuated (Hurler-Scheie and Scheie syndromes). rarediseases.orgsaventiccare.com

Strategies for Modulating L-Iduronic Acid Metabolism in Disease Models

Therapeutic approaches for disorders of L-Iduronic Acid metabolism primarily focus on compensating for the deficient enzyme activity or reducing the accumulation of the substrate.

Substrate Reduction Therapy Concepts for L-Iduronic Acid Formation

Substrate reduction therapy (SRT) is a conceptual approach that aims to decrease the synthesis of the accumulating substrate, in this case, GAGs containing L-Iduronic Acid. By inhibiting one of the enzymes involved in the biosynthesis of GAGs, the rate of their formation can be slowed, thereby reducing the amount of substrate that needs to be degraded. This can potentially alleviate the burden on the deficient lysosomal enzyme and reduce the pathological storage of GAGs. While SRT is a promising strategy, its application to disorders of L-Iduronic Acid metabolism is still largely in the conceptual and preclinical stages of investigation.

Enzyme Replacement Therapy at the Molecular Level (Mechanism-focused)

Enzyme replacement therapy (ERT) is a well-established treatment for several lysosomal storage diseases, including Hunter syndrome. klarity.healthmedscape.com The core principle of ERT is to intravenously administer a recombinant form of the deficient enzyme, in this case, idursulfase, a purified, human-made version of IDS. klarity.healthnih.gov

The mechanism of action at the molecular level involves the administered enzyme being taken up by cells from the circulation through receptor-mediated endocytosis. Once inside the cell, the recombinant enzyme is trafficked to the lysosomes. Within the lysosome, the functional idursulfase can then participate in the catabolism of the accumulated dermatan sulfate and heparan sulfate by cleaving the sulfate groups from the L-Iduronic Acid residues. nih.gov This enzymatic activity helps to clear the stored GAGs, which can lead to improvements in many of the somatic (non-neurological) symptoms of the disease. nih.gov However, a significant limitation of current ERT is that the recombinant enzyme does not efficiently cross the blood-brain barrier, and therefore has limited impact on the neurological aspects of severe Hunter syndrome. nih.govnih.gov

Advanced Methodologies in L Iduronic Acid Research Utilizing L Iduronic Acid 13c3 Sodium Salt

Isotope Labeling Strategies in Glycobiology

Isotope labeling is a technique that involves the use of isotopes as tracers to model various chemical and biochemical systems. nih.gov In glycobiology, this approach has become indispensable for tracking the metabolic fate of monosaccharides and understanding the dynamics of glycan biosynthesis and degradation.

Principles of Stable Isotope Labeling for Metabolic Studies

Stable isotope labeling utilizes non-radioactive isotopes, such as ¹³C, ¹⁵N, and ²H, to tag molecules of interest. nih.gov These labeled compounds are chemically identical to their natural counterparts and can be traced through metabolic pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov When a ¹³C-labeled substrate is introduced into a biological system, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites, researchers can deduce the flow of atoms through the metabolic network. nih.govresearchgate.net This method provides a dynamic view of metabolic fluxes, offering insights that cannot be obtained from static concentration measurements alone. nih.gov

Advantages of ¹³C Labeling for Tracking Atom Flux

Carbon-13 (¹³C) is a particularly advantageous stable isotope for metabolic studies for several reasons. Firstly, carbon forms the backbone of all major biomolecules, making ¹³C an ideal tracer for a wide range of metabolic pathways. Secondly, the natural abundance of ¹³C is relatively low (about 1.1%), which allows for a high signal-to-noise ratio when using ¹³C-enriched tracers. youtube.com This enrichment enables precise quantification of the incorporation of the label into various metabolites. Furthermore, the use of ¹³C avoids the safety and disposal concerns associated with radioactive isotopes like ¹⁴C. The ability to introduce ¹³C at specific atomic positions within a molecule, as in L-Iduronic Acid-¹³C₃ Sodium Salt, allows for detailed investigation of specific reaction mechanisms and intramolecular rearrangements.

Application of L-Iduronic Acid-¹³C₃ Sodium Salt in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.gov The use of ¹³C-labeled substrates is central to MFA, providing the experimental data needed to constrain metabolic models and obtain accurate flux estimates. nih.gov

Tracing L-Iduronic Acid Precursors and Derivatives

By introducing L-Iduronic Acid-¹³C₃ Sodium Salt into cell cultures, researchers can trace its uptake and incorporation into larger GAG chains. The ¹³C label acts as a "tag" that can be followed using mass spectrometry. This allows for the direct measurement of the flux of exogenous L-Iduronic Acid into the GAG biosynthesis pathway. Furthermore, by analyzing the ¹³C labeling patterns in other related metabolites, it is possible to identify and quantify the conversion of L-Iduronic Acid into other sugar derivatives, providing a comprehensive picture of its metabolic fate.

MetaboliteUnlabeled (M+0) Abundance (%)Labeled (M+3) Abundance (%)Inferred Flux (relative units)
Intracellular L-Iduronic Acid2575100
Dermatan Sulfate (B86663) Disaccharide406080
Heparan Sulfate Disaccharide851520
Glucuronic Acid982<5

This interactive table presents hypothetical data from a tracer experiment using L-Iduronic Acid-¹³C₃ Sodium Salt. The data illustrates how the ¹³C label is incorporated into different GAG components, allowing for the quantification of relative metabolic fluxes.

Elucidating Glycosaminoglycan Biosynthetic and Degradative Pathways

The biosynthesis of GAGs is a complex process involving numerous enzymatic steps. L-Iduronic acid itself is formed through the epimerization of D-glucuronic acid (GlcA) within the growing polysaccharide chain. nih.gov By supplying cells with L-Iduronic Acid-¹³C₃ Sodium Salt, researchers can investigate the dynamics of this and other steps in GAG biosynthesis. For instance, the rate of incorporation of the labeled IdoA into dermatan sulfate and heparan sulfate can be measured, providing insights into the relative activities of the responsible polymerases and sulfotransferases. nih.gov Similarly, the degradation of GAGs can be monitored by tracking the release of ¹³C-labeled fragments from pre-labeled GAGs. This can help to identify the enzymes involved in GAG catabolism and how their activities are regulated in health and disease.

Structural Analysis Using L-Iduronic Acid-¹³C₃ Sodium Salt

The conformational flexibility of L-Iduronic acid residues is a key determinant of the biological functions of GAGs. wikipedia.orgcaymanchem.com NMR spectroscopy is a powerful tool for studying the three-dimensional structure and dynamics of molecules in solution. The incorporation of ¹³C labels can significantly enhance the sensitivity and resolution of NMR experiments.

By synthesizing GAG oligosaccharides containing L-Iduronic Acid-¹³C₃ Sodium Salt, specific carbon signals in the NMR spectrum can be selectively observed and assigned. This facilitates the determination of the conformational equilibrium of the IdoA ring, which is known to exist in multiple chair and skew-boat forms. wikipedia.orgusbio.net Understanding how factors such as sulfation patterns and protein binding influence this conformational landscape is crucial for deciphering the structure-function relationships of GAGs. The specific placement of three ¹³C labels in L-Iduronic Acid-¹³C₃ Sodium Salt would provide multiple probes within the same residue, offering detailed insights into its local structure and dynamics within a larger GAG chain.

GAG Oligosaccharide ContextIdoA Conformation¹³C Chemical Shift (ppm) - C1¹³C Chemical Shift (ppm) - C2¹³C Chemical Shift (ppm) - C3
Unbound Dermatan Sulfate Tetrasaccharide¹C₄ Chair101.272.574.8
Unbound Dermatan Sulfate Tetrasaccharide²S₀ Skew-Boat99.871.973.5
FGF-bound Heparan Sulfate Hexasaccharide²S₀ Skew-Boat99.571.773.2

This interactive table shows hypothetical ¹³C NMR chemical shift data for L-Iduronic Acid-¹³C₃ incorporated into different GAG oligosaccharides. The shifts are sensitive to the conformational state of the IdoA residue, demonstrating the utility of this labeled compound in structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of carbohydrates. The use of L-Iduronic Acid-13C3 Sodium Salt significantly enhances NMR analyses by providing distinct signals that can be tracked within complex GAG structures.

The biological function of GAGs is intimately linked to the conformational state of their IdoA residues. IdoA is notably flexible and exists in a dynamic equilibrium between several conformations, primarily the chair forms (¹C₄ and ⁴C₁) and the skew-boat form (²S₀). nih.gov ¹H-NMR spectroscopy is a primary tool for investigating this equilibrium. By analyzing three-bond proton-proton coupling constants (³JHH) around the IdoA ring, researchers can deduce the relative populations of these conformers. nih.gov For instance, the equilibrium can be influenced by factors such as the sulfation pattern of the GAG chain, pH, and temperature. nih.govnih.gov While the ¹³C₃ label does not directly alter the ¹H-NMR spectrum, its use in broader studies allows for the unambiguous assignment of the IdoA unit within a larger oligosaccharide, ensuring that the conformational analysis is correctly attributed to the iduronic acid residue.

Table 1: Predominant Conformers of L-Iduronic Acid

ConformerDescriptionTypical Context
¹C₄Chair conformationFavored for sulfated IdoA residues in aqueous conditions at low pH. nih.gov
²S₀Skew-boat conformationSignificant contributor to the equilibrium for IdoA units within GAG sequences. nih.gov
⁴C₁Alternate chair conformationContributes to the equilibrium for non-reducing, terminal, unsulfated IdoA residues. nih.govnih.gov

¹³C-NMR spectroscopy directly probes the carbon skeleton of a molecule. However, the low natural abundance of the ¹³C isotope (1.1%) can result in low signal-to-noise ratios, especially for complex biomolecules. The use of this compound overcomes this limitation by strategically enriching specific positions. The intense signals from the three ¹³C-labeled carbons act as clear markers, simplifying spectral assignment. This allows for precise analysis of the chemical environment around the IdoA backbone. For example, the chemical shift of the C-5 carbon is particularly sensitive to the anomeric configuration (α or β) of the glycosidic linkage, providing crucial structural information. jst.go.jp The labeled carbons can be tracked through various chemical or enzymatic modifications, offering a method to follow the fate of the IdoA unit.

Table 2: Representative ¹³C Chemical Shifts for an α-L-Iduronate Unit

Illustrative data showing how specific carbon signals, enhanced by ¹³C labeling, are used for structural identification. Note that shifts can vary based on the specific molecular environment.

Carbon AtomTypical Chemical Shift (ppm)Structural Significance
C-1~98-102Anomeric carbon; shift is highly dependent on α/β configuration and linkage.
C-2~70-72Affected by sulfation at the 2-O position.
C-3~70-73Position sensitive to neighboring residues.
C-4~77-79Chemical shift can reflect ring conformation.
C-5~66-68Key indicator of α-configuration; shifts significantly in β-isomers (~72 ppm). jst.go.jp
C-6~175-178Carboxyl carbon of the uronic acid.

Mass Spectrometry (MS) for Fragment Identification and Quantification

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for analyzing GAGs. nih.gov The use of stable isotope-labeled standards like this compound is central to modern quantitative and qualitative MS-based GAG analysis. nih.gov

Tandem mass spectrometry (MS/MS) is used to determine the sequence of GAG oligosaccharides by breaking them down into smaller fragments and analyzing their masses. nih.gov When an oligosaccharide containing a ¹³C₃-labeled IdoA residue is fragmented, the fragments that retain this labeled unit will exhibit a mass shift of +3 Daltons compared to their unlabeled counterparts. This mass difference acts as a powerful diagnostic tool. It allows researchers to definitively identify which fragments in a complex spectrum originate from the IdoA unit, thereby aiding in the reconstruction of the parent oligosaccharide's structure and sulfation pattern. This method is especially useful for distinguishing IdoA from its epimer, glucuronic acid (GlcA), after enzymatic digestion and fragmentation.

Table 3: Hypothetical MS/MS Fragmentation of a Disaccharide

Illustrates the +3 Da mass shift in fragments containing the labeled L-Iduronic Acid unit, enabling unambiguous identification.

Fragment IonDescriptionMass of Unlabeled Fragment (Da)Mass of ¹³C₃-Labeled Fragment (Da)
[Y₁]⁻IdoA-containing ion193.0196.0
[B₂]⁻Full disaccharide ion378.0381.0
[C₁]⁻Aminosugar-containing ion240.0240.0

Accurate quantification of GAGs and their constituent disaccharides in biological samples is crucial for biomarker discovery and disease monitoring. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov this compound serves as an ideal internal standard for this application. A known amount of the labeled compound (or a disaccharide derived from it) is spiked into a biological sample before processing. nih.gov During LC-MS/MS analysis, typically using selected reaction monitoring (SRM), the instrument is set to monitor a specific fragmentation reaction for both the naturally occurring (light) analyte and the ¹³C₃-labeled (heavy) internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency and matrix effects. By comparing the peak area of the light analyte to that of the heavy standard, a precise and accurate quantification can be achieved.

Table 4: Example of SRM Transitions for Quantifying an IdoA-containing Disaccharide

Shows the distinct mass-to-charge (m/z) ratios monitored for the natural analyte and its ¹³C₃-labeled internal standard in a quantitative LC-MS/MS experiment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
Natural Disaccharide378.0175.0Monitors the amount of naturally occurring analyte.
¹³C₃-Labeled Standard381.0178.0Monitors the known amount of added internal standard.

Analytical Biochemistry Techniques for L-Iduronic Acid Quantification

The accurate quantification of L-Iduronic Acid in complex biological samples is crucial for understanding the structure-function relationships of GAGs in health and disease. elsevierpure.com The use of L-Iduronic Acid-¹³C₃ Sodium Salt as an internal standard has revolutionized the precision and reliability of these analytical methods.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of GAG-derived monosaccharides. nih.gov When coupled with advanced detection methods, such as mass spectrometry (MS) or pulsed amperometric detection (PAD), HPLC offers high sensitivity and specificity for the quantification of L-Iduronic Acid. nih.gov The co-injection of a known amount of L-Iduronic Acid-¹³C₃ Sodium Salt allows for precise quantification by correcting for variations in sample preparation and instrument response.

Methodologies often involve the acid hydrolysis of GAGs to release their constituent monosaccharides, including L-Iduronic Acid. nih.gov To improve detection and separation, the released monosaccharides can be derivatized. For instance, per-O-benzoylation allows for sensitive UV detection and separation on reversed-phase HPLC columns. nih.gov A study demonstrated that per-O-benzoyl derivatives of monosaccharides, including 1,6-anhydro-idose (derived from L-iduronic acid after reduction and depolymerization), could be detected in nanogram amounts with a detection limit of 7 pmol. nih.gov

Another approach involves the derivatization of the amino group of hexosaminitols (generated from GAG acid hydrolysis and reduction) with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3MPA), creating fluorescent isoindole derivatives that can be separated by reversed-phase HPLC. oup.com This method boasts a detection limit of 0.04 pmol and linearity over a wide concentration range. oup.com

ParameterValueReference
HPLC Column TypeReversed-Phase nih.govoup.com
Derivatization AgentPer-O-benzoylation, OPA/3MPA nih.govoup.com
Detection MethodUV, Fluorescence nih.govoup.com
Detection Limit (1,6-anhydro-idose derivative)7 pmol nih.gov
Detection Limit (isoindole derivative)0.04 pmol oup.com

Gas Chromatography (GC) for Hydrolysis Product Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), provides another powerful tool for the analysis of L-Iduronic Acid. nih.gov After hydrolysis of the GAG, the resulting monosaccharides are derivatized to increase their volatility for GC analysis. This technique allows for the separation and quantification of various monosaccharides in a single chromatographic run. nih.gov

A comparative study highlighted that both HPLC-PAD and GC methods are effective for the qualitative determination of carbohydrate content in GAGs. nih.gov For GC analysis, methanolysis (using 4 M HCl in methanol (B129727) at 100°C for 24 hours) was found to be an optimal condition for sample preparation. nih.gov The use of L-Iduronic Acid-¹³C₃ Sodium Salt as an internal standard in GC-MS analysis ensures high accuracy by accounting for any losses during the derivatization and analytical process.

Synthetic Approaches to L-Iduronic Acid-¹³C₃ and its Derivatives

The availability of isotopically labeled L-Iduronic Acid and its derivatives is paramount for their use in research. Chemical and chemoenzymatic syntheses are the primary routes for producing these essential compounds.

Stereoselective Chemical Synthesis of Labeled Building Blocks

The chemical synthesis of L-Iduronic Acid derivatives, especially those with isotopic labels, is a complex but crucial endeavor. A key challenge is the stereoselective construction of the L-ido configuration. Many synthetic routes start from more readily available sugars like D-glucose and involve an inversion of stereochemistry at the C-5 position. acs.org

Several strategies have been developed to achieve this. One efficient route starts from diacetone glucose and proceeds in nine steps to yield methyl 3-O-benzyl-1,2-O-isopropylidene-α-l-idopyranosiduronate, a versatile building block for GAG synthesis. acs.orgnih.gov Another approach utilizes a stereocontrolled cyanohydrin reaction on a D-glucose-derived aldehyde to produce an L-ido cyanohydrin, which can then be elaborated into various iduronic acid derivatives. nih.govresearchgate.net This method is scalable and provides high diastereoselectivity. nih.gov The introduction of the ¹³C₃ label can be achieved by using ¹³C-labeled starting materials in these synthetic pathways. For instance, a method for synthesizing ¹³C₄-labeled 1,4-dihydropyridines started from ¹³C₂-sodium acetate, demonstrating the feasibility of incorporating stable isotopes from simple precursors. sioc-journal.cn

Starting MaterialKey IntermediateOverall YieldReference
Diacetone GlucoseMethyl 3-O-benzyl-1,2-O-isopropylidene-α-l-idopyranosiduronate36% (in 9 steps) acs.orgnih.gov
Diacetone-D-glucoseL-ido cyanohydrin76% (in 4 steps) nih.gov

Chemoenzymatic Synthesis of Labeled Glycosaminoglycan Oligosaccharides

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex oligosaccharides. nih.govnih.gov This approach is particularly valuable for synthesizing specifically labeled GAG oligosaccharides containing L-Iduronic Acid-¹³C₃.

The process typically involves the chemical synthesis of labeled monosaccharide building blocks, such as a ¹³C-labeled L-Iduronic Acid donor. These labeled building blocks are then incorporated into growing oligosaccharide chains using specific glycosyltransferases. nih.gov This method allows for the precise placement of the isotopic label within the GAG sequence.

The development of glycosynthases, which are mutant glycosidases, has further enhanced the capabilities of chemoenzymatic synthesis by improving yields and selectivity in glycosidic bond formation. nih.gov Additionally, methods for in situ regeneration of sugar nucleotides, which are co-substrates for glycosyltransferases, have made large-scale enzymatic synthesis more economically viable. nih.gov The combination of chemical synthesis for the labeled core structures and enzymatic elongation offers a powerful strategy for producing a diverse range of labeled GAG oligosaccharides for detailed biological studies. nih.gov

Future Research Directions and Translational Perspectives

Exploring Novel L-Iduronic Acid-Dependent Biological Pathways

While the role of IdoA in GAGs like heparin, dermatan sulfate (B86663), and heparan sulfate is well-established, its involvement in a wider range of biological processes is an expanding area of research. wikipedia.orgmedchemexpress.com IdoA-containing GAGs influence cellular activities including migration, proliferation, and angiogenesis. nih.govebi.ac.uk Future studies will likely focus on delineating the precise molecular mechanisms through which IdoA-containing structures modulate these complex pathways.

Key research questions include:

How do specific patterns of IdoA distribution and sulfation within GAG chains dictate interactions with growth factors, cytokines, and their receptors to regulate cell signaling? nih.gov

What is the full extent of the role of IdoA in host-pathogen interactions, beyond the observed requirement for IdoA-containing GAGs in respiratory syncytial virus (RSV) infection? wikipedia.orgcaymanchem.com

Can we identify novel protein-binding partners for IdoA-rich GAG domains and elucidate their functional significance in health and disease states like inflammation and cancer? nih.govebi.ac.uk

Investigating these questions could reveal new therapeutic targets. For instance, understanding the role of IdoA in tumor growth and metastasis could lead to the development of agents that disrupt these interactions. nih.govebi.ac.uk Similarly, detailed knowledge of its function in wound healing and tissue regeneration could inspire new biomaterials and regenerative medicine approaches. nih.gov

Development of Advanced ¹³C-Isotope-Based Analytical Tools

The use of stable isotope-labeled compounds has revolutionized the quantitative analysis of biomolecules. L-Iduronic Acid-¹³C₃ Sodium Salt serves as a critical internal standard for mass spectrometry (MS)-based glycomics. physiology.orgnih.gov Future advancements in this area will likely focus on enhancing the sensitivity, precision, and scope of these analytical methods.

Current and Future Analytical Applications:

Analytical TechniqueApplicationFuture Direction
LC-MS/MS Accurate quantification of GAG disaccharides and oligosaccharides using ¹³C-labeled internal standards. physiology.orgnih.govDevelopment of multiplexed assays for simultaneous quantification of a wider range of GAG structural motifs, including rare sulfation patterns. nih.gov
NMR Spectroscopy Structural characterization of GAGs and analysis of IdoA conformational equilibrium (¹C₄ vs. ²S₀). nih.govnih.govImplementation of quantitative 2D/3D NMR techniques, such as ¹H-¹³C HSQC, for comprehensive structural and quantitative analysis of complex GAG mixtures in biological samples. nih.gov
Isotope Tracing Metabolic labeling studies to trace the biosynthesis and turnover of IdoA-containing GAGs in cells and tissues. researchgate.netCombining stable isotope tracing with high-resolution imaging techniques to visualize the spatial and temporal dynamics of GAG metabolism within specific cellular compartments and the extracellular matrix.

The chemoenzymatic synthesis of a broader library of ¹³C-labeled GAG oligosaccharide standards will be crucial. physiology.org These tools will enable more accurate diagnostics, allowing for the precise measurement of disease-associated changes in GAG structure and concentration in clinical samples. physiology.orgnih.gov

Engineering Glycosaminoglycans with Tailored L-Iduronic Acid Content for Research Probes

The ability to create synthetic GAGs with precisely defined structures is essential for dissecting their structure-function relationships. The epimerization of D-glucuronic acid (GlcA) to IdoA, catalyzed by enzymes like dermatan sulfate epimerases (DS-epi1 and DS-epi2), is a key control point in determining the properties of the final GAG chain. nih.gov

Future research will leverage chemoenzymatic synthesis to produce GAG chains and oligosaccharides with specific:

IdoA content and distribution: Creating chains with varying densities and arrangements of IdoA residues to probe how this affects flexibility and protein binding. nih.govnih.gov

Sulfation patterns: Combining tailored IdoA content with specific sulfation at positions like C2 of IdoA (forming IdoA2S) to mimic the binding sites for specific proteins, such as growth factors. nih.govnih.gov

Chain lengths: Synthesizing oligosaccharides of defined lengths to determine the minimal structural motifs required for biological activity. nih.gov

These engineered GAGs will serve as invaluable research probes to study GAG-protein interactions with high specificity, validate binding partners, and screen for small molecules that can modulate these interactions. Such probes could be immobilized on surfaces to create advanced biosensors or used in solution-based binding assays.

Computational Modeling of L-Iduronic Acid Conformational Behavior and Protein Interactions

L-Iduronic acid is conformationally flexible, existing in an equilibrium between the ¹C₄ and ⁴C₁ chair forms and the ²S₀ skew-boat conformation. wikipedia.orgusbio.net This flexibility is critical for its biological function, allowing GAG chains to adapt their shape to bind to a wide variety of proteins. nih.gov

Computational modeling provides a powerful tool to investigate these dynamics at an atomic level. nih.gov Future research in this area will focus on:

Enhanced Force Fields: Developing more accurate force fields for molecular dynamics (MD) simulations that can precisely model the conformational energies and transitions of IdoA within different GAG sequences and sulfation states. nih.gov

Large-Scale Simulations: Using advanced computing power to run longer and more complex simulations of entire GAG chains interacting with protein partners, such as antithrombin or growth factors. nih.gov This can reveal the dynamic nature of the binding process and the role of IdoA conformational changes in binding affinity and specificity.

Predictive Modeling: Creating predictive models that can forecast the binding partners of a given GAG sequence based on its IdoA content and sulfation pattern. This could accelerate the discovery of new GAG functions and interactions.

These computational approaches, when validated by experimental data from techniques like NMR, will provide a detailed understanding of how IdoA conformation governs GAG function and guide the rational design of GAG-based therapeutics. nih.govnih.gov

Investigating L-Iduronic Acid in Other Prokaryotic and Eukaryotic Polysaccharides

While prominently studied in mammalian GAGs, L-iduronic acid is not exclusive to this class of molecules or to animals. Its discovery in other biological contexts suggests a more ancient and widespread evolutionary role.

Prokaryotes: L-iduronic acid has been identified as a component of the extracellular polysaccharides of certain bacteria, such as Butyrivibrio fibrisolvens. oup.com In silico analyses have revealed candidate genes for D-glucuronyl C5-epimerases in various prokaryotes, suggesting that many more microorganisms may produce IdoA-containing polysaccharides. nih.gov Future research will involve the isolation and structural characterization of these bacterial polysaccharides and the functional analysis of the responsible epimerases.

Other Eukaryotes: IdoA has been found in the glycuronans of several fungal species. oup.com Furthermore, it is a constituent of ulvan, a sulfated polysaccharide from the cell walls of marine green algae (e.g., Ulva). wikipedia.org In ulvan, IdoA contributes to the polysaccharide backbone and is implicated in cell wall cohesion and ion balance. wikipedia.org

Exploring the function of IdoA in these diverse organisms could reveal novel biological roles and enzymatic mechanisms. This knowledge may also present opportunities for biotechnological applications, such as the discovery of new enzymes for GAG engineering or the use of these polysaccharides as novel biomaterials.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing isotopically labeled L-Iduronic Acid-13C3 Sodium Salt with high isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 13C-labeled precursors into the uronic acid backbone. For example, sodium salts of 13C-labeled carboxylic acids (e.g., Sodium propionate-13C3) are synthesized via acid-base reactions using isotopically enriched substrates . Isotopic purity (>99 atom % 13C) is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS), with protocols adapted from studies on structurally similar compounds like L-Lactic acid-13C3 sodium salt .

Q. How can researchers verify the structural integrity of this compound in glycosaminoglycan (GAG) studies?

  • Methodological Answer : Structural validation requires a combination of chiral HPLC for enantiomeric purity and tandem MS for fragmentation patterns. Comparative analysis against unlabeled L-iduronic acid sodium salts (e.g., those in heparin sodium) is critical, as detailed in USP standards for glycosaminoglycan characterization . Additionally, 13C-NMR can confirm the position-specific incorporation of 13C isotopes .

Q. What protocols ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Stable isotope dilution analysis (SIDA) with liquid chromatography-mass spectrometry (LC-MS) is recommended. Calibrate using internal standards like Pantothenic acid-13C3,15N hemicalcium salt, which share similar isotopic labeling challenges . Matrix-matched validation (e.g., plasma or tissue homogenates) should follow FDA bioanalytical guidelines to account for ion suppression/enhancement .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data involving this compound in GAG biosynthesis pathways?

  • Methodological Answer : Discrepancies often arise from incomplete isotopic equilibration or competing metabolic pathways. Use kinetic modeling (e.g., metabolic flux analysis, MFA) with time-resolved 13C-tracing experiments. Compare results against negative controls (e.g., unlabeled substrates) and validate via silencing key enzymes (e.g., C5-epimerase) to isolate L-iduronic acid-specific pathways .

Q. What advanced techniques address challenges in distinguishing L-Iduronic Acid-13C3 from D-Glucuronic Acid-13C3 in complex mixtures?

  • Methodological Answer : Employ chiral stationary-phase chromatography with circular dichroism (CD) detection or ion mobility spectrometry (IMS) to separate enantiomers. For MS-based differentiation, monitor fragment ions unique to L-iduronic acid (e.g., m/z 175.1 for deprotonated C6H9O6−) using high-resolution MS (HRMS) .

Q. How should experimental designs be optimized for studying the pH-dependent conformational changes of this compound in vitro?

  • Methodological Answer : Use dynamic NMR spectroscopy at varying pH levels (2.0–7.4) to track ring puckering and carboxylate group ionization. Pair with molecular dynamics (MD) simulations parameterized using 13C chemical shift data. Reference studies on sodium acetate-13C2,D3 for isotopic solvent effects .

Data Analysis & Compliance

Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in 13C isotopic enrichment of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to NMR/MS datasets from multiple synthesis batches. Normalize data against certified reference materials (CRMs) for 13C-labeled compounds, as outlined in ISO/IEC 17025 standards .

Q. How do USP/EP pharmacopeial guidelines inform purity criteria for this compound in drug development studies?

  • Methodological Answer : Follow USP Heparin Sodium monographs for impurity profiling (e.g., sulfation degree, residual solvents). For isotopic analogs, extend guidelines to include 13C/12C ratio verification via isotope ratio mass spectrometry (IRMS) .

Educational & Training Considerations

Q. What pedagogical strategies improve researcher competency in handling 13C-labeled salts like this compound?

  • Methodological Answer : Implement hands-on workshops on isotopic tracer techniques, referencing curricula from Form 4 chemistry standards (e.g., solubility testing, cation/anion confirmation) . Incorporate case studies on common errors, such as misinterpreting MS peaks from 13C isotopic splitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.